4-Ethylpiperidin-4-ol
Overview
Description
4-Ethylpiperidin-4-ol is an organic compound with the chemical formula C8H17NO. It features a piperidine ring with an ethyl group and a hydroxyl group attached to the fourth carbon atom. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
The primary target of 4-Ethylpiperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
This compound interacts with its target, the CCR5 receptor, through a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The interaction of this compound with the CCR5 receptor affects the HIV-1 entry process . By blocking the CCR5 receptor, the compound prevents HIV-1 from entering cells .
Pharmacokinetics
It is known that the compound is synthesized via an efficient route and characterized by 1h nmr, 13c nmr, ms, and elemental analysis .
Result of Action
The result of this compound’s action is the inhibition of HIV-1 entry into cells . This is achieved by blocking the CCR5 receptor, which is essential for HIV-1 entry . The compound’s antagonistic activity against the CCR5 receptor has been evaluated .
Action Environment
It is known that the compound has high thermal stability , which could potentially influence its action and stability in different environments.
Biochemical Analysis
Biochemical Properties
4-Ethylpiperidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential as a CCR5 antagonist, which is crucial in the treatment of HIV . The compound’s interaction with the CCR5 receptor involves a strong salt-bridge interaction with a basic nitrogen atom, which is a common feature among CCR5 antagonists . Additionally, this compound has been evaluated for its potential to inhibit certain enzymes involved in metabolic pathways .
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a CCR5 antagonist impacts the signaling pathways associated with HIV entry into cells . This compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins. Furthermore, this compound can influence cellular metabolism by interacting with enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as the CCR5 receptor, through a strong salt-bridge interaction . This binding inhibits the receptor’s activity, preventing HIV from entering the cells. Additionally, this compound can modulate enzyme activity by either inhibiting or activating specific enzymes involved in metabolic pathways . These interactions lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, affecting its efficacy . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to changes in cellular processes and functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting HIV entry into cells . At higher doses, toxic or adverse effects may be observed. These effects can include changes in cellular metabolism, gene expression, and overall cellular function . It is important to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways. For instance, the compound has been shown to affect the purine and pyrimidine metabolic pathways, which are crucial for DNA and RNA biosynthesis . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity and function. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the localization and accumulation of this compound within different cellular compartments and tissues . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, mitochondria, or other organelles, where it can interact with specific biomolecules and exert its effects . Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylpiperidin-4-ol typically involves the cyclization of appropriate precursors. One common method is the reduction of 4-ethylpiperidin-4-one using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of 4-ethylpiperidin-4-one. This method is efficient and scalable, making it suitable for large-scale production. The reaction conditions typically involve the use of a metal catalyst, such as palladium on carbon, under hydrogen gas pressure .
Chemical Reactions Analysis
Types of Reactions: 4-Ethylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-ethylpiperidin-4-one using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form 4-ethylpiperidine using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents, acylating agents.
Major Products Formed:
Oxidation: 4-Ethylpiperidin-4-one.
Reduction: 4-Ethylpiperidine.
Substitution: Various substituted piperidines depending on the reagents used.
Scientific Research Applications
4-Ethylpiperidin-4-ol has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a building block for the development of drugs targeting neurological disorders and other medical conditions.
Industry: this compound is utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Piperidine: A basic structure similar to 4-Ethylpiperidin-4-ol but without the ethyl and hydroxyl groups.
4-Methylpiperidin-4-ol: Similar structure with a methyl group instead of an ethyl group.
4-Ethylpiperidin-4-one: The oxidized form of this compound
Uniqueness: this compound is unique due to the presence of both an ethyl group and a hydroxyl group on the piperidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
4-ethylpiperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-7(9)3-5-8-6-4-7/h8-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKJSNPSNJCJCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCNCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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